molecular formula C10H9BrN2OS2 B6709074 N-[(2-bromothiophen-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

N-[(2-bromothiophen-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B6709074
M. Wt: 317.2 g/mol
InChI Key: NHURSZNFSRAGCH-UHFFFAOYSA-N
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Description

N-[(2-bromothiophen-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide is a heterocyclic compound that contains both thiophene and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine in the thiophene ring and the carboxamide group in the thiazole ring makes this compound particularly interesting for various chemical reactions and applications.

Properties

IUPAC Name

N-[(2-bromothiophen-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2OS2/c1-6-8(16-5-13-6)10(14)12-4-7-2-3-15-9(7)11/h2-3,5H,4H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHURSZNFSRAGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC2=C(SC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromothiophen-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromothiophen-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-[(2-bromothiophen-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2-bromothiophen-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-bromothiophen-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide is unique due to the combination of the brominated thiophene ring and the thiazole ring with a carboxamide group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound in scientific research and drug development.

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